molecular formula C26H23F2N3O5 B11429472 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11429472
M. Wt: 495.5 g/mol
InChI Key: YEVPFWMXMLKQBG-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a 4-fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the imidazolidinone core.

    Introduction of the Acetamide Group: The imidazolidinone intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to introduce the acetamide group.

    Final Coupling Reaction: The final step involves the coupling of the acetamide intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as in the field of organic electronics.

    Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving imidazolidinone derivatives.

    Industrial Applications: The compound may find use in various industrial applications, including as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-dimethoxybenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
  • 2-[3-(3,4-dimethoxybenzyl)-1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
  • 2-[3-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in the presence of the fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23F2N3O5

Molecular Weight

495.5 g/mol

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H23F2N3O5/c1-35-22-12-3-16(13-23(22)36-2)15-30-21(14-24(32)29-19-8-4-17(27)5-9-19)25(33)31(26(30)34)20-10-6-18(28)7-11-20/h3-13,21H,14-15H2,1-2H3,(H,29,32)

InChI Key

YEVPFWMXMLKQBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)OC

Origin of Product

United States

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